An In-Depth Technical Guide to 2-(5-phenyl-2H-tetrazol-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-(5-phenyl-2H-tetrazol-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including high nitrogen content and metabolic stability, make it an attractive component in the design of novel therapeutic agents. Tetrazole-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties. A key feature of the tetrazole group is its ability to act as a bioisostere for the carboxylic acid functional group, which can enhance the metabolic stability and pharmacokinetic profile of a drug candidate. This guide provides a comprehensive technical overview of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide, a representative member of this promising class of compounds, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
2-(5-phenyl-2H-tetrazol-2-yl)acetamide is an organic heterocyclic compound featuring a central tetrazole ring substituted with a phenyl group at the 5-position and an acetamide group at the 2-position of the tetrazole ring.
Chemical Structure:
Caption: Chemical structure of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 25468-24-0 | [1] |
| Molecular Formula | C₉H₉N₅O | [1] |
| Molecular Weight | 203.21 g/mol | [1] |
| SMILES | NC(=O)Cn1nnc(n1)-c1ccccc1 | [1] |
| InChI | InChI=1S/C9H9N5O/c10-8(15)6-14-12-9(11-13-14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15) | [1] |
| InChI Key | SFMRLZQXQSMOJK-UHFFFAOYSA-N | [1] |
Synthesis and Characterization: A Step-by-Step Approach
The synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a multi-step process that begins with the formation of the core 5-phenyl-2H-tetrazole ring, followed by the introduction of the acetamide side chain. This synthetic route offers flexibility for the creation of various derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for 2-(5-phenyl-2H-tetrazol-2-yl)acetamide.
Experimental Protocols
Step 1: Synthesis of 5-Phenyl-2H-tetrazole [2]
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To a suspension of sodium azide (3.0 mmol) and zinc chloride (3.0 mmol) in water (16 mL), add benzonitrile (2.0 mmol).
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Reflux the reaction mixture for 15 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter the resulting solid.
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Wash the solid with water.
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Treat the solid residue with 3 N HCl (4 mL) to afford the crude product.
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Recrystallize the crude product from an appropriate solvent to yield pure 5-phenyl-2H-tetrazole as a white solid.
Step 2: Synthesis of Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate [2]
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To a stirred solution of methyl chloroacetate (6.0 mmol) in acetonitrile (15 mL), add a mixture of 5-phenyl-2H-tetrazole (3.0 mmol), triethylamine (12.0 mmol), and acetonitrile (25 mL) dropwise.
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Heat the reaction mixture at 82°C for 2 hours, monitoring by TLC.
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After the reaction is complete, remove the acetonitrile under reduced pressure.
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Recrystallize the resulting solid from n-hexane to obtain pure methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate as a white crystalline solid.
Step 3: Synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid [3]
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Dissolve methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate in 90% ethanol.
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Add solid sodium hydroxide (1.05 equivalents) to the solution.
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Stir the resulting solution for 1 hour at room temperature.
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Concentrate the reaction mixture in vacuo.
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Partition the residue between diethyl ether and water.
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Acidify the aqueous layer with 1N HCl.
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Extract the acidified aqueous layer with diethyl ether.
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Dry the combined ether layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid.
Step 4: Synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride [2]
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Reflux a solution of 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid in thionyl chloride for 30 minutes.
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Remove the excess thionyl chloride under reduced pressure to yield the crude 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride, which can be used in the next step without further purification.
Step 5: Synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide
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To a stirred solution of ammonium hydroxide, add 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride dropwise at 0-5°C.
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Allow the reaction mixture to stir at room temperature for 2-3 hours.
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Filter the precipitated solid and wash with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(5-phenyl-2H-tetrazol-2-yl)acetamide.
Characterization Data of Key Intermediate:
Methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate [2]
| Spectroscopic Data | Observed Peaks |
| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 8.06-8.10 (m, 2H, Ar-H), 7.56-7.59 (m, 3H, Ar-H), 5.93 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ (ppm): 167.11 (C=O), 164.85 (tetrazole ring carbon), 131.28, 129.84, 126.99, 126.82 (aromatic carbons), 53.83 (OCH₃), 53.43 (CH₂) |
Applications in Drug Development and Biological Activity
The 2-(5-phenyl-2H-tetrazol-2-yl)acetamide scaffold is a versatile platform for the development of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, primarily focusing on their potential as anti-inflammatory, anticancer, and antidiabetic agents.[4][5]
Anti-inflammatory and Analgesic Potential:
Derivatives of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide have shown promise as anti-inflammatory agents. The tetrazole moiety, acting as a bioisostere of a carboxylic acid, can interact with key enzymes and receptors involved in the inflammatory cascade. For instance, some tetrazole derivatives have been found to inhibit enzymes like amine oxidase copper-containing 3 (AOC3), which plays a role in inflammatory processes.[4] In a study on related 5-(pyridyl)-2H-tetrazol-2-acetamides, the amide derivatives were generally found to be more potent anti-inflammatory agents than the corresponding esters or acids.[6]
Anticancer Activity:
The tetrazole nucleus is a common feature in many compounds with demonstrated anticancer activity. While specific data for the parent 2-(5-phenyl-2H-tetrazol-2-yl)acetamide is limited, its derivatives have been explored for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through pathways that may include the modulation of signaling molecules or the inhibition of key enzymes involved in cell proliferation.[4]
Antidiabetic and Anti-obesity Effects:
Interestingly, certain derivatives of 2-(5-phenyl-2H-tetrazol-2-yl)acetamide have been investigated for their potential in managing metabolic disorders. For example, N-(3-Mercapto-4H-1,2,4-triazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, while showing minimal hypoglycemic activity, demonstrated significant potential as a drug for combating obesity in in-vivo studies.[5] This suggests that the scaffold can be modified to target pathways involved in energy metabolism.
Biological Activity of Selected Derivatives:
| Compound | Biological Activity | Key Findings | Reference |
| 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide | Anti-inflammatory | Reduced inflammation by 53% at a 25 mg/kg dose in a rat model. | [6] |
| N-(4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide | Potential Anti-inflammatory, Anticancer | Preliminary studies suggest inhibition of enzymes like AOC3. | [4] |
| N-(3-Mercapto-4H-1,2,4-triazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide | Anti-obesity | Showed pronounced activity as a drug for combating obesity in in-vivo studies. | [5] |
Potential Mechanism of Action: A Focus on Inflammatory Pathways
While the precise mechanism of action for 2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully elucidated, the known activities of its derivatives point towards the modulation of inflammatory pathways. One potential target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.
Caption: A hypothesized mechanism of anti-inflammatory action involving the inhibition of the NF-κB signaling pathway.
In this proposed pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation event leads to the degradation of IκBα and the release of the NF-κB dimer, which translocates to the nucleus to induce the expression of pro-inflammatory genes. It is hypothesized that 2-(5-phenyl-2H-tetrazol-2-yl)acetamide derivatives may exert their anti-inflammatory effects by inhibiting a key step in this cascade, such as the activation of the IKK complex. Further research is required to validate this and other potential mechanisms of action.
Conclusion and Future Directions
2-(5-phenyl-2H-tetrazol-2-yl)acetamide represents a foundational structure within a class of compounds with significant therapeutic potential. Its straightforward synthesis and the versatility of the tetrazole core allow for extensive chemical modifications to optimize biological activity and pharmacokinetic properties. The demonstrated anti-inflammatory and anti-obesity effects of its derivatives underscore the value of this scaffold in addressing complex diseases. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound and its analogs, as well as conducting comprehensive in-vivo efficacy and safety studies. The insights gained from such investigations will be instrumental in advancing these promising molecules through the drug development pipeline.
References
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Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. (n.d.). PubMed. [Link]
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Saeed, A., Hussain, M., & Qasim, M. (2014). Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: synthesis and characterization. Turkish Journal of Chemistry, 38, 436-442. [Link]
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2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide. (n.d.). MolPort. [Link]
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2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity. (2023). ResearchGate. [Link]
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Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid. (n.d.). PrepChem. [Link]
